

Application Notes: Generation and Utility of Dimethylsulfoxonium Methylide

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Compound of Interest

Compound Name: Trimethylsulfoxonium Bromide

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Introduction

Dimethylsulfoxonium methylide, commonly known as the Corey-Chaykovsky reagent, is a highly versatile and valuable sulfur ylide in modern organic synthesis.[1][2] It is primarily utilized for the methylene-transfer reactions, leading to the formation of epoxides, cyclopropanes, and aziridines.[3][4][5] The reagent is generated in situ from the deprotonation of a trimethylsulfoxonium salt, such as **trimethylsulfoxonium bromide**, using a strong base.[3][4][6] This methodology provides a crucial alternative to traditional methods like the epoxidation of olefins.[5]

Key Advantages and Applications

One of the significant advantages of dimethylsulfoxonium methylide is its enhanced stability compared to unstabilized sulfur ylides like dimethylsulfonium methylide.[1][3][7] This increased stability makes it easier to handle and allows for more controlled reactivity in synthetic applications.[8]

The primary applications in research and drug development include:

- **Epoxidation:** The reaction of dimethylsulfoxonium methylide with aldehydes and ketones is a cornerstone method for synthesizing epoxides (oxiranes).[1][3][9]
- **Cyclopropanation:** When reacted with α,β -unsaturated carbonyl compounds (enones), it preferentially undergoes a 1,4-conjugate addition to form cyclopropyl ketones.[1][3][4][9]

- Aziridination: It can also react with imines to produce aziridines, which are important nitrogen-containing heterocyclic compounds.[4][5]

The mechanism involves the nucleophilic attack of the ylide's carbon on the electrophilic center of the substrate (e.g., the carbonyl carbon).[2][3][6] This is followed by an intramolecular SN2 reaction, where the resulting anion displaces the dimethyl sulfoxide leaving group to form the three-membered ring.[1][2]

Quantitative Data Summary

The generation of dimethylsulfoxonium methylide is typically performed in situ. The efficiency of its subsequent reaction is dependent on the base, solvent, and temperature. The following table summarizes typical conditions for the Corey-Chaykovsky reaction using this ylide.

| Precursor | Base (equiv.) | Solvent | Temperature | Reaction Time | Product (from Carbon yl) | Typical Yield | Reference |
|-----------------------------|--------------------------------|--------------|-------------|---------------|--------------------------|---------------|-------------------|
| Trimethylsulfoxonium Iodide | Sodium Hydride (NaH) (1.0) | DMSO | Room Temp. | ~2 hours | Epoxide | High | [Corey, 1965] |
| Trimethylsulfoxonium Iodide | Potassium tert-butoxide (1.65) | DMSO | Room Temp. | 2 hours | Epoxide | 88% | [Org. Lett. 2019] |
| Trimethylsulfoxonium Iodide | Potassium tert-butoxide (1.0) | DMSO/T HF | 50-60 °C | 20 min | Epoxide | Good | [Ciaccio et al.] |

Note: **Trimethylsulfoxonium bromide** can be used interchangeably with the iodide or chloride salts for the generation of the ylide.[7]

Experimental Protocols

Protocol 1: In Situ Generation of Dimethylsulfoxonium Methylide and Epoxidation of a Ketone

This protocol describes the general procedure for the deprotonation of **trimethylsulfoxonium bromide** to form dimethylsulfoxonium methylide and its subsequent reaction with a model ketone (e.g., cyclohexanone) to yield the corresponding epoxide.

Materials and Reagents:

- **Trimethylsulfoxonium bromide**
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Ketone (e.g., cyclohexanone)
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- Syringes

Procedure:

- **Preparation:** Under an inert atmosphere, add sodium hydride (1.0 eq) to a dry round-bottom flask containing anhydrous DMSO.
- **Ylide Formation:** Add **trimethylsulfoxonium bromide** (1.0 eq) to the suspension at room temperature. Stir the mixture until the evolution of hydrogen gas ceases (typically 30-60

minutes), indicating the formation of the ylide.[6]

- **Reaction with Electrophile:** Slowly add a solution of the ketone (1.0 eq) in a minimal amount of anhydrous DMSO to the ylide solution via syringe.
- **Reaction Monitoring:** Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.
- **Work-up:** Upon completion, carefully quench the reaction by slowly adding it to a beaker of cold water.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3x).
- **Washing and Drying:** Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure epoxide.[9]

Safety Precautions:

- Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care in a fume hood and under an inert atmosphere.
- Dimethyl sulfoxide (DMSO) can enhance the absorption of chemicals through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- The reaction to generate the ylide is exothermic.[10]

Visualizations

Below are diagrams illustrating the chemical reaction and the experimental workflow.

Caption: Reaction scheme for the generation of the Corey-Chaykovsky reagent.

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